molecular formula C48H46N4O19 B610288 [(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate CAS No. 122525-61-5

[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate

Cat. No. B610288
M. Wt: 982.9
InChI Key: YOBDUGOCRYXTGC-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protorubradirin is an antibiotic containing a C-nitroso-sugar fragment.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of various synthetic and structural studies. For instance, Kitchin and Stoodley (1973) explored the reduction and reaction processes of similar complex organic compounds, providing insights into their structural transformations and chemical properties (Kitchin & Stoodley, 1973).
  • Matsumoto et al. (1996) conducted synthesis studies on linear abietane diterpenes, highlighting the various synthetic pathways and reactions involved in producing complex organic molecules (Matsumoto et al., 1996).

Biological and Pharmacological Research

  • Chakraborty and Raola (2018) discovered oxygenated heterocyclic metabolites with dual cyclooxygenase-2 and 5-lipoxygenase inhibitory potentials, indicating potential pharmacological applications of such complex compounds (Chakraborty & Raola, 2018).
  • Francis and Chakraborty (2020) isolated polyoxygenated furanocembranoid derivatives from sea urchins, demonstrating their anti-inflammatory properties, which can be relevant for similar complex organic compounds (Francis & Chakraborty, 2020).

properties

CAS RN

122525-61-5

Product Name

[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate

Molecular Formula

C48H46N4O19

Molecular Weight

982.9

IUPAC Name

A name could not be generated for this structure.

InChI

InChI=1S/C48H46N4O19/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)71-48)70-46(63)32-37(57)26(68-27-15-47(5,52-64)43(66-8)20(4)67-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(65-7)13-25(22)69-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11+

InChI Key

YOBDUGOCRYXTGC-GZTJUZNOSA-N

SMILES

Cc1c(O)c(C(/C(C)=C/C(C)C(OC(c2nc(C(Nc(c(O)c(ccc(OC)c3)c3o4)c4=O)=O)cc(OC5CC(C)(N=O)C(OC)C(C)O5)c2O)=O)C(O)C(C6(C)CNC(C7=O)=C(O6)C8=O)=O)=O)c8c7c1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Protorubradirin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate
Reactant of Route 2
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate
Reactant of Route 3
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate
Reactant of Route 4
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate
Reactant of Route 5
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate
Reactant of Route 6
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate

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